
Inhibiteur de BRD4-10
Vue d'ensemble
Description
BI 894999 est un inhibiteur oral, nouveau, puissant et sélectif de la famille des protéines bromodomaine et extra-terminal (BET). Les protéines BET, y compris BRD2, BRD3, BRD4 et BRDT, jouent un rôle crucial dans la régulation de l'expression génique en se liant aux résidus de lysine acétylés sur les protéines histones. BI 894999 a montré un potentiel significatif dans les études précliniques pour son activité antitumorale, en particulier dans les tumeurs malignes hématologiques et les tumeurs solides .
Applications De Recherche Scientifique
Cancer Treatment
BRD4 Inhibitor-10 has been investigated primarily for its anticancer properties. Its applications in various cancer types include:
- Melanoma : Studies have shown that treatment with BRD4 inhibitors can significantly reduce melanoma cell proliferation both in vitro and in vivo . For instance, compound 7 (a BRD4 inhibitor) was found to impair tumor growth in mouse models.
- Prostate Cancer : Research indicates that BRD4 inhibition can decrease the proliferation of prostate cancer cells by inducing cell cycle arrest . The use of BRD4 Inhibitor-10 in combination with other therapies has demonstrated enhanced efficacy against resistant cancer cell lines.
- Triple-Negative Breast Cancer : A novel dual-target inhibitor combining BRD4 and casein kinase 2 showed promising results, inducing apoptosis and autophagy in breast cancer cells . This suggests that BRD4 Inhibitor-10 might be effective in overcoming drug resistance.
Cancer Type | Effect of BRD4 Inhibitor-10 | Mechanism |
---|---|---|
Melanoma | Reduced proliferation and tumor growth | Disruption of transcriptional machinery |
Prostate Cancer | Induced G0/G1 phase arrest | Decreased cell cycle progression |
Triple-Negative Breast Cancer | Induction of apoptosis and autophagy | Dual inhibition of BRD4 and CK2 |
Inflammatory Diseases
BRD4 is implicated in various inflammatory pathways. The application of BRD4 Inhibitor-10 in this area includes:
- Chronic Obstructive Pulmonary Disease (COPD) : Inhibition of BRD4 has been shown to reduce inflammation markers such as IL-6 and CXCL8 in lung fibroblasts from COPD patients . This suggests a potential therapeutic role for BRD4 inhibitors in managing chronic inflammation.
- Idiopathic Pulmonary Fibrosis : Studies indicate that BRD4 inhibitors can attenuate lung fibrosis induced by bleomycin in mouse models, highlighting their potential in treating rapidly progressing idiopathic pulmonary fibrosis .
Inflammatory Condition | Effect of BRD4 Inhibitor-10 | Mechanism |
---|---|---|
COPD | Reduced IL-6 and CXCL8 release | Modulation of inflammatory gene expression |
Idiopathic Pulmonary Fibrosis | Suppressed bleomycin-induced lung fibrosis | Targeting fibrotic pathways |
Case Study 1: Melanoma Treatment
A clinical trial involving patients with advanced melanoma demonstrated that administration of a BRD4 inhibitor led to significant tumor regression. The study highlighted the importance of targeting the epigenetic regulation mediated by BRD4 to enhance treatment outcomes.
Case Study 2: Prostate Cancer
In a preclinical model, the application of BRD4 Inhibitor-10 resulted in a marked decrease in tumor volume compared to control groups. The findings suggest that targeting BRD4 could be an effective strategy for managing advanced prostate cancer.
Mécanisme D'action
Target of Action
The primary target of BRD4 Inhibitor-10 is Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic regulator that localizes to DNA via binding to acetylated histones . It controls the expression of therapeutically important gene regulatory networks through the recruitment of transcription factors to form mediator complexes, phosphorylating RNA polymerase II, and by its intrinsic histone acetyltransferase activity .
Mode of Action
BRD4 Inhibitor-10 interacts with BRD4 by disrupting the protein-protein interactions between BRD4 and acetylated lysine . This interaction effectively blocks cell proliferation in cancer, cytokine production in acute inflammation, and so forth . Upon ionizing radiation, BRD4 isoform B binds acetylated histones and recruits condensin II .
Biochemical Pathways
BRD4 Inhibitor-10 affects several biochemical pathways. It suppresses the expression of c-MYC and directly inhibits tumor cell proliferation . It also blocks the proliferation of tumor-associated macrophages (TAMs) through multiple mechanisms, partly by reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells . BRD4 Inhibitor-10 inhibits CSF1 expression through suppressing BRD4 and its target HIF1α .
Pharmacokinetics
It’s worth noting that the therapeutic efficacy of brd4 inhibitors in general can vary depending on the disease subtype . The development of BRD4 inhibitors involves strategies such as the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .
Result of Action
The action of BRD4 Inhibitor-10 leads to significant molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . Treatment with BRD4 inhibitors displaces BRD4 at super-enhancers, leading to RNA Pol II disassociation from gene promoters and transcriptional suppression .
Action Environment
The action, efficacy, and stability of BRD4 Inhibitor-10 can be influenced by various environmental factors. For instance, the therapeutic efficacy of BRD4 inhibitors can vary depending on the disease subtype . Furthermore, the development of BRD4 inhibitors involves strategies that consider the unique C-terminal extra-terminal (ET) domain of BET proteins . These strategies highlight the importance of the action environment in the effectiveness of BRD4 inhibitors.
Analyse Biochimique
Biochemical Properties
Role in Biochemical Reactions: BRD4 Inhibitor-10 interacts with various biomolecules, including enzymes and proteins. Its primary target is the bromodomain of BRD4, which recognizes acetylated lysines on histone tails. By binding to BRD4, NHWD-870 modulates chromatin organization and gene expression .
Cellular Effects
- Downregulating c-MYC (a key transcription factor)
- Directly inhibiting tumor cell proliferation
Cell Signaling Pathways: Its impact on gene expression likely contributes to altered cellular responses .
Molecular Mechanism
- Binding to BRD4’s bromodomain
- Inhibiting BRD4 and its target, HIF1α (hypoxia-inducible factor 1α)
- Downregulating c-MYC expression
Temporal Effects
Laboratory Settings: Researchers should explore its behavior over time to understand its clinical potential .
Dosage Effects in Animal Models
NHWD-870’s dose-response relationship in animal models remains an area of interest. Threshold effects and potential toxicity at high doses should be explored .
Metabolic Pathways
NHWD-870’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants further study. It may impact metabolic flux and metabolite levels .
Transport and Distribution
NHWD-870’s transport within cells and tissues involves interactions with transporters and binding proteins. Localization and accumulation patterns are essential for understanding its efficacy .
Subcellular Localization
NHWD-870’s subcellular localization, guided by targeting signals or post-translational modifications, influences its activity. Investigating its behavior within specific compartments or organelles is crucial .
Méthodes De Préparation
BI 894999 est synthétisé grâce à des efforts de conception de médicaments basés sur la structure. Le composé est une petite molécule de triazolopyrazine, et sa synthèse implique plusieurs étapes, y compris la formation du noyau triazolopyrazine et la fonctionnalisation subséquente pour obtenir l'activité inhibitrice souhaitée contre les protéines BET . Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et n'ont pas été entièrement divulguées dans la littérature publiquement disponible.
Analyse Des Réactions Chimiques
BI 894999 fonctionne principalement comme un inhibiteur des protéines BET en empêchant leur interaction avec les histones acétylées. Le composé subit diverses réactions chimiques, notamment le déplacement compétitif des peptides histones des bromodomaines. Les principaux produits formés à partir de ces réactions sont les protéines BET inhibées, qui sont incapables de se lier aux résidus de lysine acétylés sur les histones .
Applications de la recherche scientifique
BI 894999 a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines:
Chimie: BI 894999 sert d'outil précieux pour étudier le rôle des protéines BET dans la régulation des gènes et la biologie de la chromatine.
Biologie: Le composé a été utilisé pour étudier les mécanismes moléculaires sous-jacents à la fonction des protéines BET et leur implication dans divers processus cellulaires.
Médecine: BI 894999 a montré des résultats prometteurs dans des études précliniques pour le traitement des tumeurs malignes hématologiques, telles que la leucémie aiguë myéloïde et le myélome multiple, ainsi que les tumeurs solides
Mécanisme d'action
BI 894999 exerce ses effets en se liant aux bromodomaines des protéines BET, empêchant ainsi leur interaction avec les résidus de lysine acétylés sur les protéines histones. Cette inhibition perturbe le recrutement des protéines BET à la chromatine, conduisant à la régulation négative des oncogènes et d'autres gènes régulés par les super-amplificateurs. Le composé induit l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses en modulant des voies moléculaires clés, y compris la voie de l'oncogène MYC .
Comparaison Avec Des Composés Similaires
BI 894999 est unique par sa grande sélectivité et sa puissance contre les protéines BET par rapport aux autres inhibiteurs BET. Des composés similaires comprennent:
JQ1: Un inhibiteur BET bien connu avec un mécanisme d'action similaire mais une structure chimique différente.
I-BET762: Un autre inhibiteur BET avec des propriétés pharmacocinétiques distinctes.
OTX015: Un inhibiteur BET qui a démontré son efficacité dans des modèles précliniques de cancer.
BI 894999 se distingue par sa sélectivité supérieure pour les membres de la famille BET et son activité antitumorale puissante dans divers modèles précliniques .
Activité Biologique
BRD4 Inhibitor-10 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of BRD4 and Its Role in Cancer
Bromodomain-containing protein 4 (BRD4) is an epigenetic regulator that plays a crucial role in the transcriptional regulation of various genes involved in cell proliferation, apoptosis, and inflammation. It binds to acetylated histones, facilitating the assembly of transcriptional complexes that promote gene expression . Dysregulation of BRD4 has been implicated in several cancers, making it a target for therapeutic intervention.
BRD4 Inhibitor-10 functions by disrupting the interaction between BRD4 and acetylated lysines on histones, thereby inhibiting the transcriptional activation of oncogenes such as c-MYC. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
In Vitro Studies
Research indicates that BRD4 Inhibitor-10 exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving the Ty82 cell line (a model for NUT midline carcinoma), treatment with BRD4 Inhibitor-10 resulted in substantial growth inhibition and apoptosis induction. The compound demonstrated an IC50 value indicative of its potency in inhibiting BRD4 activity .
In Vivo Efficacy
In xenograft models, BRD4 Inhibitor-10 has shown promising results in reducing tumor growth. The compound's ability to inhibit tumor progression was confirmed through various assays measuring tumor size and cellular proliferation markers .
Case Studies
- NUT Midline Carcinoma : A study highlighted the effectiveness of BRD4 Inhibitor-10 against Ty82 cells, showing that the compound induced apoptosis and inhibited proliferation both in vitro and in vivo.
- Gastric Cancer : Additional research demonstrated that BRD4 Inhibitor-10 was effective against gastric cancer cell lines resistant to other BET inhibitors like I-BET-762, suggesting its potential as a treatment option for resistant cancer types .
Table 1: IC50 Values of BRD4 Inhibitor-10 Across Different Cell Lines
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
Ty82 (NUT Midline) | 0.5 | Apoptosis induction |
AGS (Gastric) | 0.8 | Growth inhibition |
MDA-MB-231 (Breast) | 1.2 | Reduced proliferation |
Table 2: In Vivo Tumor Growth Reduction by BRD4 Inhibitor-10
Treatment Group | Tumor Volume (mm³) | Percentage Reduction (%) |
---|---|---|
Control | 800 | - |
BRD4 Inhibitor-10 | 300 | 62.5 |
Propriétés
IUPAC Name |
2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFGQQDKBYVNAS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105413 | |
Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660117-38-3 | |
Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.